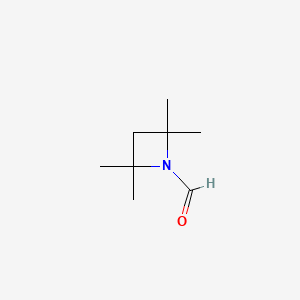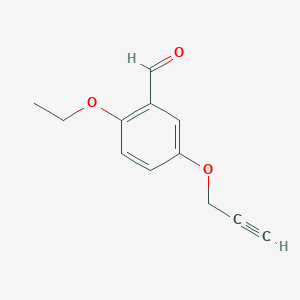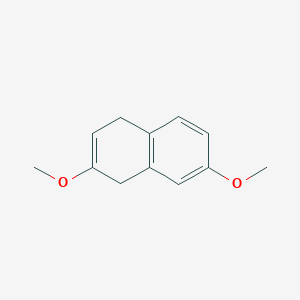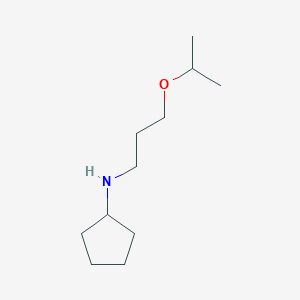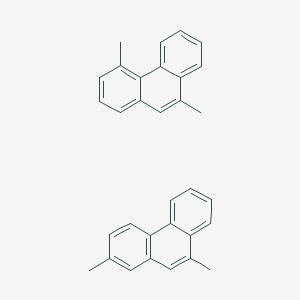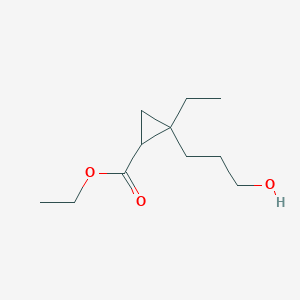
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with an ethyl group, a hydroxypropyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The hydroxypropyl and ester groups can interact with enzymes and receptors, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Similar structure but with different substituents, leading to varied reactivity and applications.
Cyclopropane, 1-ethyl-2-methyl-: A simpler cyclopropane derivative with fewer functional groups, resulting in different chemical properties.
Uniqueness
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
528607-26-3 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-3-11(6-5-7-12)8-9(11)10(13)14-4-2/h9,12H,3-8H2,1-2H3 |
Clave InChI |
OUBXOBPUTXVVRG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC1C(=O)OCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


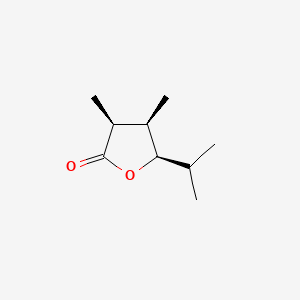




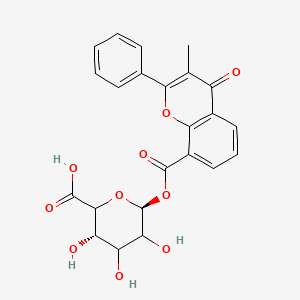

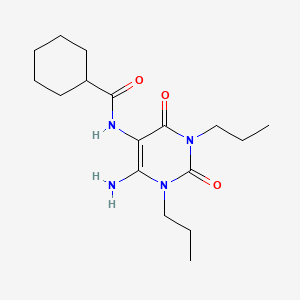
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
